7-O-Demethyl Rapamycin

mTOR inhibition Dose-response Anti-proliferative

7-O-Demethyl Rapamycin is a pharmacologically active sirolimus metabolite that achieves mTOR inhibition at lower doses than rapamycin, enabling dose-sparing preclinical studies and therapeutic index optimization. As a definitively characterized circulating metabolite (3–17% of total drug-related material in human blood), it is an essential reference standard for LC-MS/MS therapeutic drug monitoring, ANDA impurity profiling, and stability-indicating method validation. Its weaker immunosuppressive potency relative to rapamycin makes it a preferred tool compound for oncology xenograft models where confounding immunosuppression must be minimized. Procure high-purity (≥98%) material with full characterization data for analytical and preclinical applications for which rapamycin cannot substitute.

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl Rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16+,34-24+/t29-,31+,32+,33-,35+,36-,37+,38-,39+,40-,42-,43-,45+,46+,50?/m0/s1
InChIKeyZHYGVVKSAGDVDY-GEJUMDLESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin CAS 151519-50-5: Rapamycin Metabolite and Low-Dose mTOR Pathway Research Tool


7-O-Demethyl rapamycin (also referred to as Novolimus, CJ-12263, or 7-O-desmethyl sirolimus) is a demethylated macrolide metabolite of rapamycin (sirolimus) with the molecular formula C50H77NO13 and a molecular weight of 900.15 g/mol . Unlike many inactive drug metabolites, 7-O-demethyl rapamycin retains intrinsic mTOR-inhibitory activity and has been developed as an active pharmaceutical agent in its own right, distinct from the parent compound rapamycin in both its pharmacological profile and its dose-response relationship [1].

Why 7-O-Demethyl Rapamycin Cannot Be Substituted with Rapamycin or Other Analogs in Targeted Studies


Although 7-O-demethyl rapamycin shares the same mTOR-binding mechanism as rapamycin, it differs critically in two dimensions that preclude simple substitution: dose-response profile and intended research application. Pharmacological evidence indicates that 7-O-demethyl rapamycin achieves efficacy comparable to rapamycin but at a lower dose, implying a distinct potency or exposure-response relationship . Simultaneously, its characterization as a circulating metabolite of sirolimus—quantified in human whole blood at 3%-10% of total drug-derived material at 1 hour post-dose and 6%-17% at 24 hours—positions it as an essential reference standard for analytical method development and metabolite tracking, roles for which rapamycin itself cannot substitute [1].

Quantitative Comparative Evidence for 7-O-Demethyl Rapamycin: Procurement Decision Data


Relative Dose Potency: Lower Effective Dose Compared to Sirolimus and Other mTOR Inhibitors

Multiple authoritative sources consistently report that 7-O-demethyl rapamycin (Novolimus) demonstrates anti-proliferative efficacy similar to currently available mTOR inhibitors, including the parent compound sirolimus, but achieves this efficacy at a lower dose . This dose-sparing property is a key differentiator that suggests potentially improved safety margins in preclinical and clinical applications.

mTOR inhibition Dose-response Anti-proliferative

Chromatographic Differentiation: HPLC Relative Retention Time for Analytical Method Validation

7-O-Demethyl rapamycin exhibits a distinct chromatographic behavior relative to the parent compound sirolimus, enabling its use as an analytical reference standard for impurity profiling and method validation. In HPLC analysis using standard sirolimus chromatographic conditions, 7-O-demethyl rapamycin elutes with a relative retention time (RRT) of 0.44 relative to sirolimus [1].

Analytical chemistry HPLC method development Impurity profiling

Metabolite Identity and Relative Abundance: Quantified as a Circulating Sirolimus Metabolite in Humans

7-O-demethyl rapamycin has been definitively characterized as a bona fide circulating metabolite of sirolimus in humans following oral administration. In a pharmacokinetic study of healthy male volunteers receiving a single 40 mg oral dose of radiolabeled sirolimus, 7-O-demethyl sirolimus was identified among several metabolites via HPLC, LC/MS, and LC/MS/MS [1].

Pharmacokinetics Drug metabolism LC-MS/MS

Immunosuppressive Activity Relative to Parent Rapamycin: Diminished Potency Confirmed by Structure-Activity Data

While 7-O-demethyl rapamycin retains mTOR-inhibitory and tumor cell growth-inhibiting activity, its immunosuppressive potency is reduced relative to the parent compound rapamycin. Microbially-derived demethylated rapamycin derivatives, including the 7-O-demethyl variant, do not exhibit stronger immunosuppressive effects than rapamycin [1] [2]. This reduced immunosuppressive activity is consistent with the clinical finding that sirolimus metabolites collectively contribute minimally to the immunosuppressive pharmacology of the parent drug [3].

Immunosuppression Structure-activity relationship FKBP12 binding

7-O-Demethyl Rapamycin: Validated Use Cases for Research Procurement and Analytical Laboratories


Analytical Reference Standard for Sirolimus Impurity Profiling and ANDA Regulatory Submissions

7-O-Demethyl rapamycin is an established impurity and metabolite of sirolimus, making it a required reference standard for pharmaceutical quality control (QC) applications and Abbreviated New Drug Application (ANDA) submissions involving rapamycin-based drug products. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development and method validation (AMV) [1]. Its established relative retention time of 0.44 in HPLC analysis provides a validated parameter for chromatographic peak identification and quantification . Analytical laboratories and generic pharmaceutical developers procure this compound specifically for impurity profiling and stability-indicating method validation, applications for which rapamycin itself cannot substitute.

Preclinical Dose-Response Studies Investigating Therapeutic Window Expansion

Based on the consistent observation that 7-O-demethyl rapamycin achieves efficacy comparable to currently available mTOR inhibitors at a lower dose [1], this compound is specifically indicated for preclinical studies designed to evaluate dose-sparing strategies, toxicity reduction, and therapeutic index optimization. Researchers investigating the relationship between mTOR inhibition and adverse effects such as metabolic dysregulation or immunosuppression may select 7-O-demethyl rapamycin over rapamycin to dissect whether dose reduction can maintain target engagement while mitigating off-target or mechanism-based toxicities. The compound's tumor cell growth-inhibiting activity supports its use in oncology xenograft models where rapamycin-equivalent efficacy at reduced dosing may translate to improved tolerability.

Pharmacokinetic and Drug Metabolism Studies of mTOR Inhibitor Disposition

As a definitively characterized circulating metabolite of sirolimus in humans [1], 7-O-demethyl rapamycin is an essential reference standard for LC-MS/MS method development in therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies. The compound's identification in human whole blood following oral sirolimus administration establishes its relevance for studies investigating inter-individual variability in mTOR inhibitor metabolism, drug-drug interaction assessments, and population pharmacokinetic modeling. Procurement of high-purity 7-O-demethyl rapamycin enables accurate quantification of this specific metabolite, distinguishing it from other O-demethylated and hydroxylated sirolimus metabolites that co-elute or share similar mass transitions in analytical workflows.

Tumor Cell Growth Inhibition Studies with Reduced Immunosuppressive Confounding

7-O-Demethyl rapamycin retains useful tumor cell growth-inhibiting activity [1] while exhibiting immunosuppressive potency that is weaker than the parent compound rapamycin . This pharmacological profile makes it a preferred tool compound for cancer biology studies where mTOR-mediated anti-proliferative effects are the primary endpoint of interest, but confounding immunosuppression—which could alter tumor-immune microenvironment interactions in syngeneic models—must be minimized. Researchers investigating the direct cytostatic effects of mTOR inhibition on tumor cells, independent of immune-mediated mechanisms, may select 7-O-demethyl rapamycin to reduce experimental variables associated with rapamycin's potent immunosuppressive activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-Demethyl Rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.